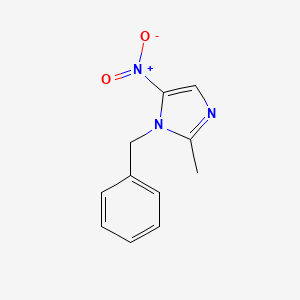
1-Benzyl-2-methyl-5-nitro-1H-imidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Benzyl-2-methyl-5-nitro-1H-imidazole is a nitrogen-containing heterocyclic compound. It is part of the imidazole family, which is known for its diverse applications in pharmaceuticals, agrochemicals, and materials science. The presence of a nitro group at the 5-position and a benzyl group at the 1-position makes this compound particularly interesting for various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Benzyl-2-methyl-5-nitro-1H-imidazole can be synthesized through several methods. One common approach involves the cyclization of amido-nitriles in the presence of a nickel catalyst. The reaction conditions are typically mild, allowing for the inclusion of various functional groups . Another method involves the treatment of 1-benzyl-2-methylimidazole with ammonia and sodium, yielding the desired compound .
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and chromatography are common in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Benzyl-2-methyl-5-nitro-1H-imidazole undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced using hydrogenation or other reducing agents.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction reactions.
Substitution: Nucleophiles such as amines and thiols are commonly used for substitution reactions.
Major Products Formed:
Oxidation: 1-Benzyl-2-methyl-5-amino-1H-imidazole.
Reduction: 1-Benzyl-2-methyl-5-amino-1H-imidazole.
Substitution: Various substituted imidazoles depending on the nucleophile used.
Applications De Recherche Scientifique
1-Benzyl-2-methyl-5-nitro-1H-imidazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential use in drug development, particularly for its antimicrobial properties.
Industry: Used in the production of polymers and as a catalyst in various chemical reactions.
Mécanisme D'action
The mechanism of action of 1-Benzyl-2-methyl-5-nitro-1H-imidazole involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to antimicrobial effects. The benzyl group enhances the compound’s ability to penetrate cell membranes, increasing its efficacy .
Comparaison Avec Des Composés Similaires
1-Benzyl-2-methylimidazole: Lacks the nitro group, making it less reactive in certain chemical reactions.
2-Methyl-5-nitroimidazole: Lacks the benzyl group, affecting its ability to penetrate cell membranes.
1-Benzylimidazole: Lacks both the methyl and nitro groups, significantly altering its chemical properties.
Uniqueness: 1-Benzyl-2-methyl-5-nitro-1H-imidazole is unique due to the presence of both the benzyl and nitro groups, which confer distinct chemical reactivity and biological activity. This combination makes it a versatile compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C11H11N3O2 |
|---|---|
Poids moléculaire |
217.22 g/mol |
Nom IUPAC |
1-benzyl-2-methyl-5-nitroimidazole |
InChI |
InChI=1S/C11H11N3O2/c1-9-12-7-11(14(15)16)13(9)8-10-5-3-2-4-6-10/h2-7H,8H2,1H3 |
Clé InChI |
VJESCIYRNWUDFT-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC=C(N1CC2=CC=CC=C2)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(7S,9E,11S,12R,13S,14R,15R,16R,17S,18S,19E,21Z)-2,15,17-trihydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-26-[(Z)-(4-methylpiperazin-1-yl)iminomethyl]-6,23,27,29-tetraoxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(28),2,4,9,19,21,25-heptaen-13-yl] acetate](/img/structure/B13864578.png)
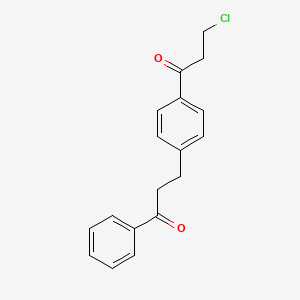
![(2S,3S,4S,5R,6S)-6-[(3R,5R)-7-[2-(4-fluorophenyl)-4-[(2-hydroxyphenyl)carbamoyl]-3-phenyl-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B13864580.png)

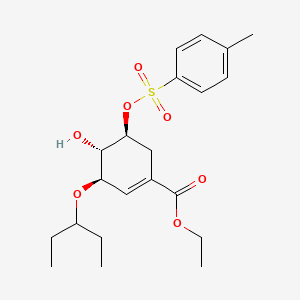
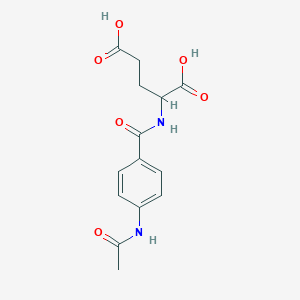
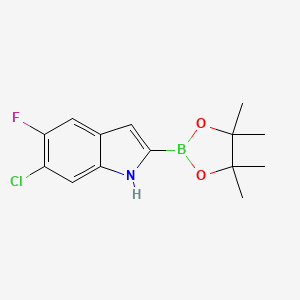
![[3-Methyl-4-(4-piperidyloxy)benzofuran-2-yl]-phenyl-methanone](/img/structure/B13864617.png)
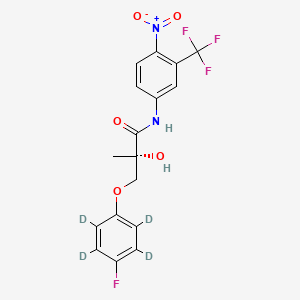
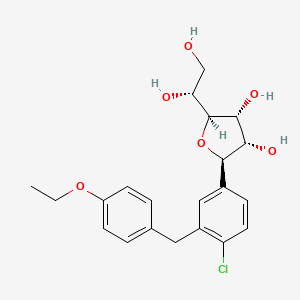
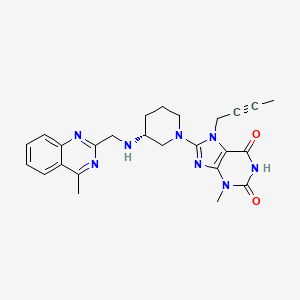
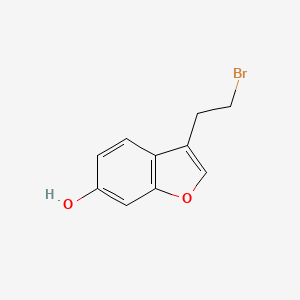
![8-Pyridin-3-yl-[1,2,4]triazolo[1,5-a]pyrazin-2-amine](/img/structure/B13864639.png)
![2-(2-Azaspiro[4.4]nonan-2-yl)ethanamine](/img/structure/B13864649.png)
